Isopropyl 5-acetyl-2-bromobenzoate
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Overview
Description
Isopropyl 5-acetyl-2-bromobenzoate is an organic compound with the molecular formula C12H13BrO3. It is a derivative of benzoic acid, featuring an isopropyl ester group, an acetyl group at the 5-position, and a bromine atom at the 2-position on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl 5-acetyl-2-bromobenzoate typically involves the following steps:
Bromination: The starting material, 5-acetylbenzoic acid, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 2-position.
Esterification: The brominated product is then esterified with isopropanol (C3H8O) in the presence of an acid catalyst like sulfuric acid (H2SO4) to form this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution: Formation of isopropyl 5-acetyl-2-hydroxybenzoate or isopropyl 5-acetyl-2-aminobenzoate.
Reduction: Formation of isopropyl 5-hydroxy-2-bromobenzoate.
Oxidation: Formation of isopropyl 5-acetyl-2-bromobenzoic acid.
Scientific Research Applications
Isopropyl 5-acetyl-2-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which isopropyl 5-acetyl-2-bromobenzoate exerts its effects depends on the specific application:
Biological Activity: It may interact with cellular enzymes or receptors, altering biochemical pathways. The bromine atom and acetyl group can influence its binding affinity and specificity.
Chemical Reactivity: The presence of the bromine atom makes it susceptible to nucleophilic attack, while the acetyl group can undergo various transformations, contributing to its versatility in synthesis.
Comparison with Similar Compounds
Isopropyl 5-acetyl-2-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.
Isopropyl 5-acetylbenzoate: Lacks the halogen atom, resulting in different chemical properties and reactivity.
Isopropyl 2-bromobenzoate:
Uniqueness: Isopropyl 5-acetyl-2-bromobenzoate is unique due to the combination of the isopropyl ester, acetyl group, and bromine atom, which confer distinct chemical and biological properties
Properties
IUPAC Name |
propan-2-yl 5-acetyl-2-bromobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-7(2)16-12(15)10-6-9(8(3)14)4-5-11(10)13/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBBZQIGACRXKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)C(=O)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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